Technical Whitepaper: Chemical Properties, Synthesis, and Applications of (S)-3-(p-Tolyloxy)butanoic acid
Technical Whitepaper: Chemical Properties, Synthesis, and Applications of (S)-3-(p-Tolyloxy)butanoic acid
Executive Summary & Stereochemical Significance
** (S)-3-(p-Tolyloxy)butanoic acid** is a highly specialized chiral building block utilized extensively in advanced organic synthesis and drug discovery. Belonging to the broader class of aryloxyalkanoic acids, this compound is characterized by a butanoic acid backbone substituted at the C3 position with a p-tolyloxy (4-methylphenoxy) group.
The stereochemical integrity at the C3 position is paramount. In biological systems, the spatial orientation of the p-tolyloxy moiety dictates the binding trajectory within lipophilic pockets of target proteins. General aryloxybutanoic acids, such as and 1[1], serve as foundational scaffolds in both agrochemicals (e.g., the herbicide 2[2]) and advanced pharmaceutical intermediates[3]. Specifically, in the development of multicyclic compounds for metabolic disorders, the specific enantiomer of the aryloxybutyric acid tail acts as a critical pharmacophore[3].
Physicochemical Profiling
Understanding the physical and chemical properties of (S)-3-(p-tolyloxy)butanoic acid is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies.
| Property | Value |
| IUPAC Name | (3S)-3-(4-methylphenoxy)butanoic acid |
| Molecular Formula | C11H14O3 |
| Molecular Weight | 194.23 g/mol |
| Stereocenter | C3 (S-configuration) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, THF; sparingly in H2O |
| pKa (est.) | 4.6 ± 0.2 |
| LogP (est.) | 2.8 ± 0.3 |
Enantioselective Synthesis Methodology
To achieve >99% enantiomeric excess (ee), direct asymmetric addition of phenoxides to crotonic acid derivatives is often inefficient. Instead, we employ a highly predictable, self-validating synthetic route: Noyori asymmetric hydrogenation followed by Mitsunobu stereoinversion .
Experimental Protocol
Step 1: Asymmetric Hydrogenation
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Procedure: Charge a high-pressure reactor with ethyl acetoacetate, anhydrous ethanol, and a catalytic amount of RuCl2[(R)-BINAP]. Pressurize with H2 (50 atm) and stir at 50°C for 12 hours.
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Causality: The (R)-BINAP ligand creates a chiral environment that strictly directs hydride delivery to the re-face of the ketone. This ensures scalable access to (R)-ethyl 3-hydroxybutanoate with predictable stereocontrol, avoiding the poor yields associated with chiral resolution.
Step 2: Mitsunobu Etherification (Stereoinversion)
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Procedure: Dissolve (R)-ethyl 3-hydroxybutanoate (1.0 eq), p-cresol (1.1 eq), and Triphenylphosphine (PPh3) (1.2 eq) in anhydrous THF at 0°C. Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours.
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Causality: The Mitsunobu reaction is selected specifically because it proceeds via a strict SN2 mechanism. The hydroxyl group is activated by the PPh3-DIAD adduct, turning it into a superior leaving group. The p-cresolate nucleophile attacks the C3 carbon from the opposite face, resulting in a complete Walden inversion to yield (S)-ethyl 3-(p-tolyloxy)butanoate without racemization.
Step 3: Mild Saponification
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Procedure: Dissolve the resulting ester in a 3:1 mixture of THF/H2O. Add LiOH·H2O (1.5 eq) and stir at room temperature for 3 hours. Acidify with 1M HCl to pH 2 and extract with ethyl acetate.
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Causality: Using mild LiOH in a mixed aqueous/organic solvent system prevents the
-elimination of the phenoxy group—a common degradation pathway under harsh basic conditions.
Synthetic workflow for (S)-3-(p-tolyloxy)butanoic acid via Mitsunobu inversion.
Self-Validating Analytical Framework
In pharmaceutical development, trust is established through rigorous, orthogonal analytical validation. The synthesis protocol described above acts as a self-validating system: if the Mitsunobu inversion fails to proceed via a pure SN2 mechanism (e.g., gaining SN1 character due to moisture), it will immediately reflect as a drop in enantiomeric excess during HPLC analysis.
Validation Parameters:
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Chiral HPLC (Stereochemical Integrity): Utilizing a Chiralcel OD-H column (Hexane/Isopropanol 90:10, 0.1% TFA). The (S) and (R) enantiomers must baseline separate. A successful synthesis will yield an ee > 99%.
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1H NMR (Structural Confirmation): The spectrum will display a distinct doublet for the C4 methyl group (~1.3 ppm) and a multiplet for the C3 methine proton (~4.7 ppm). The significant downfield shift of the methine proton confirms the successful formation of the ether linkage.
Self-validating analytical workflow for chiral purity and structural integrity.
Applications in Drug Development
(S)-3-(p-Tolyloxy)butanoic acid is primarily utilized as a chiral synthon. The carboxylic acid terminus allows for straightforward amide coupling or esterification, while the lipophilic p-tolyloxy head group drives membrane permeability and target engagement.
In the context of metabolic diseases, aryloxybutanoic acids are frequently integrated into the design of Peroxisome Proliferator-Activated Receptor (PPAR) agonists and melanin-concentrating hormone antagonists[3]. The (S)-configuration ensures that the methyl group on the phenoxy ring is precisely angled to interact with hydrophobic residues (such as Tyrosine or Histidine) within the receptor's ligand-binding domain, maximizing therapeutic efficacy while minimizing off-target toxicity.
References
- Title: 3D-THC30480 - ethyl-4-4-bromo-3-methyl-phenoxybutanoate | 1443304-80-0 Source: CymitQuimica URL
- Title: 2-Phenoxybutyric acid | 13794-14-4 Source: ChemicalBook URL
- Title: MCPB | 94-81-5 Source: ChemicalBook URL
- Title: WO2003097047A1 - Multicyclic compounds for use as melanin concentrating hormone antagonists in the treatment of obesity and diabetes Source: Google Patents URL
